3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid
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Overview
Description
3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative. It is characterized by the presence of a trifluoromethyl group and a fluoride atom at the 3- and 4-positions of the benzoic acid ring, respectively. This compound is known for its high purity and is used as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms and trifluoromethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as a ligand for potassium channels, modulating their activity and thereby exerting therapeutic effects . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in its role .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the fluorine atom at the 3-position.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar but with the fluorine atom at the 2-position instead of the 3-position.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid: Contains a chlorine atom in addition to the fluorine and trifluoromethyl groups.
Uniqueness
3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring high specificity .
Properties
IUPAC Name |
3-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRVGHOVGXADHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681385 |
Source
|
Record name | 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261750-12-2 |
Source
|
Record name | 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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